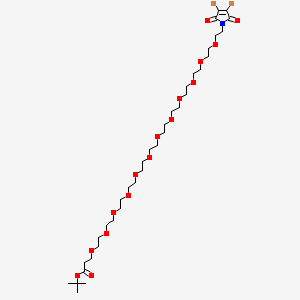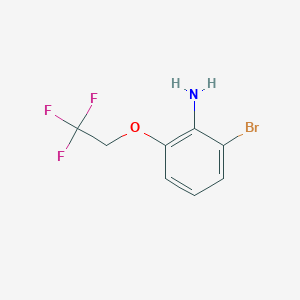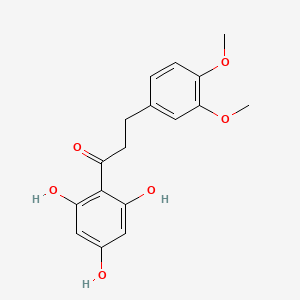
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of two aromatic rings connected by a three-carbon chain. The compound features methoxy groups on one aromatic ring and hydroxy groups on the other, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the carbon-carbon bond between the aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)propan-1-one: Lacks one hydroxy group compared to the target compound.
3-(3,4-Dimethoxyphenyl)-1-(2,6-dihydroxyphenyl)propan-1-one: Lacks one hydroxy group compared to the target compound.
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one: Contains methoxy groups instead of hydroxy groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O6/c1-22-15-6-4-10(7-16(15)23-2)3-5-12(19)17-13(20)8-11(18)9-14(17)21/h4,6-9,18,20-21H,3,5H2,1-2H3 |
InChIキー |
IHEYOUFZWFHEBI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


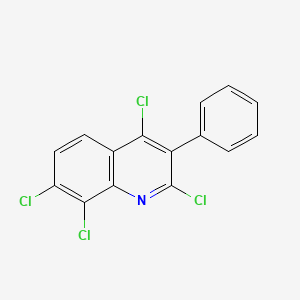
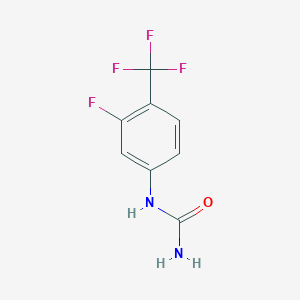
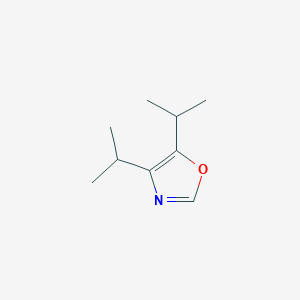
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
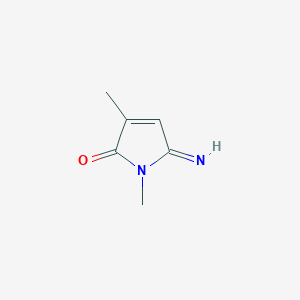
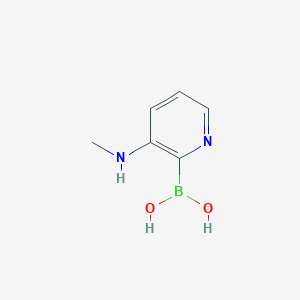
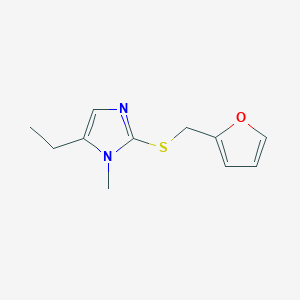
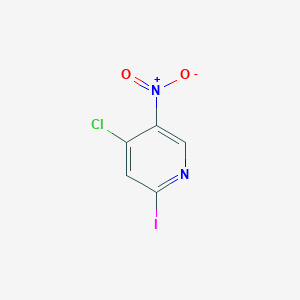
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

